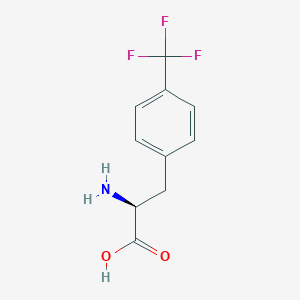

4-(Trifluoromethyl)-L-phenylalanine

Vue d'ensemble

Description

Sulfate de p-tolyle (potassium): Il s'agit d'une poudre blanche à presque blanche ou d'un solide cristallin utilisé dans diverses applications chimiques et industrielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : Le sulfate de p-tolyle de potassium peut être synthétisé par réaction de l'acide p-toluènesulfonique avec l'hydroxyde de potassium. La réaction implique généralement la dissolution de l'acide p-toluènesulfonique dans l'eau, suivie de l'ajout d'hydroxyde de potassium. Le mélange est ensuite chauffé pour favoriser la réaction, ce qui entraîne la formation de sulfate de p-tolyle de potassium .

Méthodes de production industrielle: : La production industrielle de sulfate de p-tolyle de potassium implique souvent une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. Le composé est ensuite purifié par cristallisation et séchage .

Analyse Des Réactions Chimiques

Types de réactions: : Le sulfate de p-tolyle de potassium subit diverses réactions chimiques, notamment :

Réactions de substitution: Il peut participer à des réactions de substitution nucléophile où le groupe sulfate est remplacé par d'autres nucléophiles.

Réactions d'oxydation: Le composé peut être oxydé pour former différents produits selon les agents oxydants utilisés.

Réactifs et conditions courants

Substitution nucléophile: Les réactifs courants comprennent l'hydroxyde de sodium et d'autres bases fortes.

Principaux produits formés

Substitution: Les produits varient en fonction du nucléophile utilisé.

Oxydation: Les produits comprennent diverses formes oxydées du composé d'origine.

Applications de la recherche scientifique

Chimie: : Le sulfate de p-tolyle de potassium est utilisé comme intermédiaire dans la synthèse organique. Il sert de précurseur pour la synthèse d'autres composés chimiques .

Biologie et médecine: : Le composé est étudié pour son rôle de métabolite dans le microbiote intestinal. Il est dérivé des acides aminés aromatiques et il est connu pour augmenter avec la progression de la maladie rénale chronique .

Industrie: : Dans les applications industrielles, le sulfate de p-tolyle de potassium est utilisé dans la production de colorants, de pigments et d'autres produits chimiques spécialisés .

Mécanisme d'action

Mécanisme: : Le sulfate de p-tolyle de potassium exerce ses effets par le biais de diverses voies chimiques. Dans les systèmes biologiques, il agit comme un métabolite dérivé des acides aminés aromatiques tels que la tyrosine et la phénylalanine. Il est impliqué dans les processus métaboliques et peut influencer les fonctions cellulaires .

Cibles et voies moléculaires: : Le composé interagit avec les enzymes et les protéines impliquées dans les voies métaboliques. Il peut affecter la fonction de ces molécules, ce qui entraîne des modifications des activités cellulaires .

Applications De Recherche Scientifique

Medicinal Chemistry

Neuroprotective Effects

Research indicates that 4-TMF-L-Phe may exhibit neuroprotective properties, making it a candidate for treating neurological disorders such as Parkinson's disease and stroke. Studies have shown that it can improve motor functions in animal models, suggesting potential therapeutic applications in neurodegenerative diseases.

Drug Development

The compound's lipophilicity and electronic properties enhance its utility in drug design. Its structural similarity to L-phenylalanine allows it to interact with biological systems that utilize phenylalanine, potentially leading to the development of new inhibitors or modulators for various targets in drug discovery .

Biocatalysis

4-TMF-L-Phe has been investigated for its role in peptide-based oxidation catalysis. It influences enzyme activity and substrate specificity, showing promise in enhancing the enantioselectivity of enzymatic reactions. This characteristic makes it valuable in the field of biocatalysis, where specific reactions are desired.

Protein Engineering

Protein-Protein Interactions

The D-enantiomer, 4-(Trifluoromethyl)-D-phenylalanine, has been studied for its ability to modulate protein-protein interactions. This property is crucial for understanding cellular signaling pathways and developing therapies targeting these interactions.

Peptide Synthesis

Incorporating 4-TMF-L-Phe into peptide sequences has been shown to enhance antimicrobial activity. This application is particularly relevant in the development of novel antibiotics and therapeutic peptides .

Case Studies

-

Neuroprotective Studies

A study conducted on the effects of 4-TMF-L-Phe in rodent models of Parkinson's disease demonstrated significant improvements in motor function and neuroprotection against dopaminergic neuron loss. These findings suggest that the compound could be further developed into a therapeutic agent for Parkinson's disease. -

Antimicrobial Peptide Development

Research involving the incorporation of 4-TMF-L-Phe into antimicrobial peptides showed enhanced efficacy against a range of pathogens, including resistant bacterial strains. This highlights its potential application in developing new antimicrobial therapies . -

Enzyme Kinetics Investigation

A detailed investigation into the effects of varying concentrations of 4-TMF-L-Phe on enzyme kinetics revealed substrate inhibition patterns. This suggests that the compound can modulate enzymatic reactions, providing insights into its role as a biochemical tool.

Mécanisme D'action

Mechanism: : Potassium p-tolyl sulfate exerts its effects through various chemical pathways. In biological systems, it acts as a metabolite derived from aromatic amino acids such as tyrosine and phenylalanine. It is involved in metabolic processes and can influence cellular functions .

Molecular Targets and Pathways: : The compound interacts with enzymes and proteins involved in metabolic pathways. It can affect the function of these molecules, leading to changes in cellular activities .

Comparaison Avec Des Composés Similaires

Composés similaires

- Sulfate de phényle de potassium

- Sulfate de 4-méthylphényle de potassium

- Sulfate de 4-nitrophényle de potassium

Unicité: : Le sulfate de p-tolyle de potassium est unique en raison de sa structure spécifique et de la présence du groupe p-tolyle. Cette caractéristique structurale confère des propriétés chimiques et une réactivité distinctes par rapport à d'autres composés similaires .

Activité Biologique

4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe) is a synthetic amino acid that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of tfm-Phe, focusing on its pharmacological effects, metabolic pathways, and applications in protein engineering.

Structural Characteristics

The trifluoromethyl group (-CF3) attached to the phenylalanine backbone significantly alters the physicochemical properties of the compound. This modification enhances lipophilicity and can influence the compound's interaction with biological targets.

Neuroprotective Properties

Research has indicated that derivatives of tfm-Phe exhibit neuroprotective effects, particularly in models of cerebral ischemia. A study showed that a related compound, 4-(trifluoromethyl)-(E)-cinnamoyl-L-phenylalanine, effectively prevented and treated cerebral ischemic injuries by inhibiting excitotoxicity and prolonging the therapeutic window for thrombolytic interventions in ischemia-reperfusion models .

Antimicrobial Activity

The antibacterial properties of tfm-Phe derivatives have also been investigated. Compounds structurally related to tfm-Phe demonstrated significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 µM . These findings suggest potential applications in developing new antibacterial agents.

Metabolic Pathways

The metabolism of tfm-Phe has been studied using microbial systems. Inoculation studies with Klebsiella sp. revealed that tfm-Phe can serve as a nitrogen source, leading to the production of various metabolites . The metabolic pathways indicate that the trifluoromethyl group influences the formation of specific derivatives, highlighting its role in metabolic engineering.

Case Study 1: Protein Engineering Applications

A notable application of tfm-Phe is its incorporation into proteins for studying conformational changes using ^19F NMR spectroscopy. Researchers successfully inserted tfm-Phe into proteins at TAG nonsense codons, allowing for high translational efficiency and fidelity. This method enabled the monitoring of protein interactions and conformational dynamics, providing insights into enzyme mechanisms .

Case Study 2: Biocatalytic Synthesis

The biocatalytic synthesis of tfm-Phe analogues has been explored using engineered phenylalanine ammonia-lyases (PALs). These studies demonstrated that specific PAL variants could efficiently convert substrates into tfm-Phe derivatives, achieving high enantiomeric excess values and conversions. This approach underscores the potential for using tfm-Phe in synthesizing valuable pharmaceutical intermediates .

Research Findings Summary

| Study | Findings | Implications |

|---|---|---|

| Neuroprotection | Inhibition of excitotoxicity in ischemic models | Potential for stroke treatment |

| Antimicrobial Activity | Significant MICs against various bacteria | Development of new antibiotics |

| Metabolic Pathways | Utilization by Klebsiella sp. | Insights into microbial metabolism |

| Protein Engineering | Successful incorporation into proteins for NMR studies | Applications in structural biology |

| Biocatalytic Synthesis | High conversions using engineered PALs | Efficient synthesis of pharmaceutical compounds |

Propriétés

IUPAC Name |

(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFFPDBJLGAGQL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347041 | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-38-4 | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.